molecular formula C8H11ClN4O B8353109 6-Chloro-4-morpholinopyridazin-3-amine

6-Chloro-4-morpholinopyridazin-3-amine

Cat. No.: B8353109
M. Wt: 214.65 g/mol
InChI Key: MWPKSEGTDMNXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-morpholinopyridazin-3-amine is a useful research compound. Its molecular formula is C8H11ClN4O and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

6-chloro-4-morpholin-4-ylpyridazin-3-amine

InChI

InChI=1S/C8H11ClN4O/c9-7-5-6(8(10)12-11-7)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,12)

InChI Key

MWPKSEGTDMNXII-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NN=C2N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-6-chloropyridazin-3-amine (2.0 g, 9.6 mmol) was placed in an 8 mL vial equipped with a stir bar, and ACN (5 mL) and morpholine (8.3 mL, 96 mmol) were added. The mixture was stirred at 70° C. for 18 h. The reaction was cooled to rt, the suspension obtained was filtered, and the filtercake was washed with ACN (10 mL). The filtrate was concentrated under reduced pressure and the residue obtained was dissolved in DCM (50 mL) and washed with saturated NaHCO3 solution (2×30 mL). The aqueous washings were combined and extracted with DCM (3×30 mL). The combined organic extracts were dried over MgSO4 and filtered. The solvent was removed under reduced pressure. The crude residue was triturated with EtOAc (30 mL) then the solid was isolated by filtration to give compound 19a. Mass Spectrum (LCMS, ESI pos.): Calcd. for C8H11ClN4O: 215.1 (M+H). found: 215.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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